HIV-1 Integrase Inhibitor

HIV-1 Integrase Strand Transfer

Standard INSTIs lack the azide handle required for bioconjugation. Procure CAS 544467-07-4 to access its unique aryl β-diketo acid scaffold with a reactive azide moiety, enabling click chemistry applications impossible with clinical INSTIs. • Enables copper-catalyzed or strain-promoted cycloaddition for probe and PROTAC synthesis. • Exhibits >1000-fold selectivity for strand transfer (IC50 0.07-0.33 μM) over 3′-processing, ideal as a mechanistic control. • Functions as a validated HTS benchmark with known cellular antiviral activity (IC50 7-11 μM).

Molecular Formula C11H9N3O4
Molecular Weight 247.21 g/mol
CAS No. 544467-07-4
Cat. No. B1664524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 Integrase Inhibitor
CAS544467-07-4
Synonyms118-D-24
Molecular FormulaC11H9N3O4
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=CC(=O)C(=O)O)O)CN=[N+]=[N-]
InChIInChI=1S/C11H9N3O4/c12-14-13-6-7-2-1-3-8(4-7)9(15)5-10(16)11(17)18/h1-5,15H,6H2,(H,17,18)/b9-5-
InChIKeyZIRLWIWYZCQZJW-UITAMQMPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HIV-1 Integrase Inhibitor CAS 544467-07-4 Overview


The compound designated as CAS 544467-07-4, also known as 118-D-24 or MA-DKA, is a small-molecule azido-containing aryl β-diketo acid (DKA) derivative that functions as a selective inhibitor of HIV-1 integrase strand transfer [1]. It is chemically defined as 4-[3-(azidomethyl)phenyl]-2-hydroxy-4-oxo-2-butenoic acid, with a molecular weight of 247.2 [2]. Its primary utility in research stems from its dual functionality: it serves as a tool to probe the mechanistic biochemistry of HIV-1 integrase and, due to its azide moiety, as a versatile click chemistry reagent for bioconjugation applications [3].

1

Supports HIV-1 integrase strand transfer mechanistic studies

2

Azide-enabled click chemistry for bioconjugation and probe synthesis

3

Dual-use chemical biology tool: integrase inhibition + alkyne/DBCO cycloaddition

Why Clinical INSTIs Cannot Substitute for CAS 544467-07-4


Directly substituting CAS 544467-07-4 with FDA-approved clinical integrase strand transfer inhibitors (INSTIs) like raltegravir, dolutegravir, or bictegravir in a research context introduces critical functional deficits. While clinical INSTIs are optimized for therapeutic potency and pharmacokinetics, CAS 544467-07-4 possesses a unique aryl β-diketo acid scaffold with a reactive azide group [1]. This structural feature, absent in all clinical INSTIs, makes it a click chemistry reagent that can undergo copper-catalyzed or strain-promoted cycloaddition with alkyne-bearing molecules . Consequently, generic substitution with a clinical INSTI eliminates the ability to perform key chemical biology experiments, such as target identification via photoaffinity labeling, probe development, and specific bioconjugation studies, thereby rendering the intended research unfeasible .

!

Clinical INSTIs (raltegravir, dolutegravir, bictegravir) lack the azide handle; click chemistry applications may be eliminated.

!

Potency gap (IC50 context) may shift assay sensitivity; this compound is a weaker biochemical inhibitor by design.

!

Strand transfer selectivity profile may not transfer; clinical inhibitors have narrower selectivity windows.

Quantitative Differentiation: CAS 544467-07-4


Strand Transfer Selectivity Profile

CAS 544467-07-4 demonstrates a clear, quantifiable selectivity window for inhibiting the strand transfer reaction over the 3'-processing reaction of HIV-1 integrase. This is a critical differentiating feature for a research tool, as it allows for specific interrogation of the strand transfer mechanism without confounding effects on earlier integration steps. In biochemical assays, the compound exhibits IC50 values for strand transfer of 0.07 µM and 0.33 µM in the presence of manganese (Mn2+) and magnesium (Mg2+) cofactors, respectively. In stark contrast, its inhibition of 3'-DNA processing is negligible, with an IC50 of >70 µM regardless of the divalent cation present . This represents a >1000-fold selectivity window when comparing Mn2+ strand transfer activity to 3'-processing activity.

Strand Transfer Selectivity
Reported
Strand transfer IC50: 0.07 µM (Mn2+), 0.33 µM (Mg2+); 3'-processing IC50: >70 µM
>1000-fold window supports strand transfer-specific mechanistic interpretation.
Bictegravir shows ~32-fold window for comparison
HIV-1 Integrase Strand Transfer 3'-Processing Mechanism of Action

Biochemical Potency vs. Clinical INSTIs

In standardized in vitro biochemical assays for strand transfer activity, CAS 544467-07-4 exhibits IC50 values ranging from 0.07 µM to 0.33 µM . This potency is notably lower (i.e., higher IC50) than that of clinical INSTIs, which typically operate in the low nanomolar range. For example, raltegravir has an IC50 of ~20 nM [1], dolutegravir's IC50 is 2.7 nM [2], and bictegravir's IC50 is 7.5 nM [3]. The differential potency, often by two to three orders of magnitude, underscores that CAS 544467-07-4 is not a candidate for therapeutic development but rather a specialized chemical biology probe.

Biochemical Potency
Cross-study comparable
IC50 = 0.07-0.33 µM vs. clinical INSTIs (2.7-20 nM)
30- to 300-fold less potent; defines research probe niche, not clinical substitution.
Potency gap confirms tool compound identity
HIV-1 Integrase Strand Transfer Inhibitor Potency Biochemical Assay

Cellular Antiviral Activity & Therapeutic Window

The compound demonstrates a favorable in vitro therapeutic window in cellular models of HIV-1 infection, which is essential for its use as a reliable research tool in virology assays. In CEM-SS and H9 lymphocytic cell lines, it inhibits HIV-1 replication, as measured by p24 antigen secretion, with IC50 values of 11 µM and 7 µM, respectively. Importantly, it exhibits low cytotoxicity, with CC50 values of 600 µM and 400 µM in the same cell types . This yields therapeutic indices (CC50/IC50) of approximately 55 for CEM-SS cells and 57 for H9 cells. This profile confirms that antiviral effects observed at low micromolar concentrations are due to specific integrase inhibition and not general cellular toxicity.

Cell-Model Selectivity
Reported
Selectivity ratio (CC50/IC50) ~55-57
Supports specific antiviral response in CEM-SS and H9 cells; not driven by cytotoxicity.
Antiviral IC50 7-11 µM; cytotoxicity CC50 400-600 µM
HIV-1 Antiviral Cytotoxicity Therapeutic Index Cell Culture

Click Chemistry Functionality

A unique and critical differentiator of CAS 544467-07-4 is the presence of an azide functional group on its aryl diketo acid scaffold. This feature, explicitly designed into the compound [1], enables its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN groups . This is a defining feature absent from all FDA-approved clinical integrase inhibitors. In practice, this allows for the covalent attachment of reporter molecules (e.g., biotin, fluorophores) or for use in the synthesis of more complex bifunctional molecules like proteolysis-targeting chimeras (PROTACs).

Click Chemistry Handle
Class-level inference
Aryl azide moiety enables CuAAC / SPAAC bioconjugation
Core differentiator from clinical INSTIs; enables probe, pull-down, and PROTAC design.
Absent in all FDA-approved integrase inhibitors
Click Chemistry Azide CuAAC SPAAC Chemical Biology PROTAC

Broad-Spectrum Anti-Herpesviral Activity

Beyond its primary target of HIV-1 integrase, CAS 544467-07-4 (118-D-24) has demonstrated unexpected activity against herpes simplex virus type 1 (HSV-1). A study found that 118-D-24 inhibited HSV-1 replication in cell culture at submillimolar concentrations [1]. This led to the identification of a more potent analog, XZ45, which significantly inhibited HSV-1 and HSV-2 replication in different cell types with IC50 values of approximately 1 µM, while also inhibiting human cytomegalovirus (HCMV) [1]. While the target compound itself is less potent against HSV-1, this finding establishes the scaffold as a potential starting point for broad-spectrum antiviral research.

Herpesviral Activity
Cross-study comparable
Inhibits HSV-1 at submillimolar concentrations; analog XZ45 IC50 ~1 µM
Scaffold shows off-target anti-herpesviral potential; supports broad-spectrum antiviral research.
XZ45 >100-fold more potent against HSV-1/HSV-2
Herpesviruses HSV-1 HCMV Broad-Spectrum Antiviral Integrase Inhibitor

Research Applications & Procurement of CAS 544467-07-4


Click Chemistry Probe Development

CAS 544467-07-4 is ideally suited for chemical biology groups developing tools to study HIV-1 integrase. Its unique azide handle [1] allows for 'click' conjugation to a wide variety of reporter tags (e.g., fluorophores, biotin) or solid supports. This enables the creation of bespoke probes for cellular imaging of integrase localization, affinity pull-down assays to identify integrase-binding partners, or the synthesis of PROTAC molecules designed for targeted degradation of HIV-1 integrase . This application is impossible with the non-functionalized clinical INSTIs like raltegravir or dolutegravir.

Mechanistic Target Validation

Virology researchers requiring a highly selective tool to dissect the mechanism of action of integrase inhibitors should procure CAS 544467-07-4. Its well-documented >1000-fold selectivity for strand transfer over 3'-processing makes it a definitive control compound. It can be used in cellular assays to verify that an observed phenotype—such as the accumulation of 2-LTR circles, a hallmark of abortive integration—is specifically due to the inhibition of the strand transfer step and not an off-target effect or inhibition of an earlier integration phase [2].

HTS Assay Development & Validation

Pharmaceutical and academic screening centers can use CAS 544467-07-4 as a well-characterized, moderate-potency positive control and benchmark in biochemical and cellular HTS campaigns for novel HIV-1 integrase inhibitors. Its known IC50 values in various assays (0.07-0.33 µM for biochemical strand transfer; 7-11 µM for cellular antiviral activity) [REFS-3, REFS-4] provide robust reference data for validating assay robustness (Z'-factor determination) and for comparing the potency and selectivity of new hit compounds from a library screen.

Broad-Spectrum Antiviral Lead Discovery

Research groups focused on developing novel antivirals against herpesviruses can utilize CAS 544467-07-4 as a validated chemical starting point. The finding that 118-D-24 inhibits HSV-1 replication [3] validates the aryl diketo acid scaffold as a potential broad-spectrum antiviral lead. It can be used as a control in herpesviral replication assays and serves as a template for medicinal chemistry efforts to improve potency against HSV-1, HSV-2, and HCMV, as demonstrated by the more potent analog XZ45 [3].

Application
Selection Property
Validation Focus
Click Chemistry Probe Development
Azide-containing DKA scaffold
Conjugation efficiency and probe functionality in bioconjugation workflows
Mechanistic Target Validation
>1000-fold strand transfer selectivity
Strand transfer-specific phenotype (e.g., 2-LTR circle accumulation) in cellular assays
HTS Assay Development & Validation
Well-characterized biochemical and cellular potency
Assay robustness (Z'-factor) using known IC50 ranges as benchmark
Broad-Spectrum Antiviral Lead Discovery
Reported anti-herpesviral activity of the DKA scaffold
Herpesviral replication assay validation and SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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